molecular formula C14H17N7O2S B2422454 1,2-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 2034587-61-4

1,2-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

货号: B2422454
CAS 编号: 2034587-61-4
分子量: 347.4
InChI 键: NLGWEKYOPKRDHI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H17N7O2S and its molecular weight is 347.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1,2-dimethyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2S/c1-11-19-13(10-20(11)2)24(22,23)18-6-8-21-7-5-17-14(21)12-9-15-3-4-16-12/h3-5,7,9-10,18H,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGWEKYOPKRDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1,2-Dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic compound that incorporates various pharmacologically relevant structural features. This compound is characterized by the presence of imidazole and pyrazole moieties, as well as a sulfonamide group. Given the structural complexity and the known biological activities of similar compounds, this article explores the potential biological activities associated with this specific compound.

Structural Overview

The molecular formula of this compound is C14H17N7O2SC_{14}H_{17}N_{7}O_{2}S with a molecular weight of 347.40 g/mol. The compound features a dimethyl substitution on the imidazole ring, which may enhance its stability and influence its biological activity.

Antimicrobial Activity

Compounds containing imidazole and pyrazole frameworks are known for their antimicrobial properties. Similar compounds have demonstrated effectiveness against various microbial strains, suggesting that this compound may also exhibit significant antimicrobial activity. The sulfonamide group is particularly noted for its role in inhibiting bacterial growth by interfering with folic acid synthesis.

Antitumor Activity

Research indicates that imidazole derivatives can act as antitumor agents. For instance, compounds with similar structural features have been shown to inhibit tubulin polymerization, a critical process in cancer cell division. Studies have reported IC50 values ranging from 80 to 200 nM for various imidazole-based compounds against cancer cell lines such as HCT-15 and HeLa . The potential for this compound to inhibit specific enzymes or pathways involved in cell proliferation warrants further investigation.

Synthesis Pathways

The synthesis of this compound can involve several steps typical for creating heterocyclic compounds. Common methods include:

  • Electrophilic Aromatic Substitution : This method can be utilized to introduce substituents onto the aromatic rings.
  • Nucleophilic Attacks : The sulfonamide group can react with electrophiles due to its electron-withdrawing nature, facilitating further functionalization.
  • Coordination Reactions : The imidazole ring may participate in coordination with metal ions, potentially enhancing biological activity through complexation.

Case Studies and Research Findings

CompoundActivityIC50 ValueCell Lines
Compound 6Tubulin Inhibition0.4 µMHCT-15, HT29
Compound 14Tubulin Polymerization Inhibition0.51 µMA549
Compound 21Cancer Cell Growth Inhibition0.29 - 1.48 µMA549, MDA-MB-231

These findings highlight the potential of similar compounds to serve as effective therapeutic agents in oncology and infectious diseases.

准备方法

Sulfonyl Chloride Preparation

1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride is synthesized via chlorosulfonation of 1,2-dimethylimidazole using chlorosulfonic acid under controlled conditions. The reaction typically proceeds at 0–5°C to minimize side reactions, yielding the sulfonyl chloride in 70–85% purity after recrystallization from dichloromethane/hexane mixtures.

Amine Coupling Strategies

The sulfonamide bond forms through reaction with ethylenediamine derivatives. In a representative procedure, 1,2-dimethylimidazole-4-sulfonyl chloride (1.2 equiv) reacts with N-Boc-ethylenediamine (1.0 equiv) in dichloromethane (DCM) containing triethylamine (2.5 equiv) at 20°C for 18 hours. Silica gel chromatography (ethyl acetate/hexanes gradient) isolates the Boc-protected sulfonamide in 80% yield. Deprotection with trifluoroacetic acid (TFA) in DCM provides the free amine, critical for subsequent alkylation.

Imidazole-Pyrazine Hybrid Construction: Multicomponent and Cyclization Approaches

The 2-(pyrazin-2-yl)-1H-imidazol-1-yl ethyl segment is constructed via two primary routes: tert-butyl isocyanide-based multicomponent reactions (MCRs) and imine cyclization.

Iodine-Catalyzed Multicomponent Reaction

A one-pot synthesis combines 2-aminopyrazine, aryl aldehydes, and tert-butyl isocyanide in ethanol with 10 mol% iodine catalyst. At room temperature, this MCR forms imidazo[1,2-a]pyrazine cores in 82–89% yield. For the target compound, pyrazin-2-amine reacts with formaldehyde and tert-butyl isocyanide, yielding 2-(pyrazin-2-yl)imidazo[1,2-a]pyrazine after acidic workup.

Mechanistic Insight :
Iodine facilitates imine formation between the aldehyde and amine, followed by nucleophilic attack from isocyanide to generate the imidazole ring. The reaction’s atom economy and absence of column chromatography (precipitates form in situ) make it industrially viable.

Imine Cyclization with Methylisocyanides

An alternative method from patent literature involves condensing 4-amino-N-tert-butylbenzenesulfonamide with pyrazine-2-carbaldehyde to form an imine intermediate. Subsequent reaction with tosylmethylisocyanide (TosMIC) in dimethylformamide (DMF) with potassium carbonate at reflux constructs the imidazole ring. Chlorination using N-chlorosuccinimide (NCS) in acetonitrile introduces the 4-chloro substituent, later displaced by ethylenediamine under SN2 conditions.

Fragment Coupling: Integrating Sulfonamide and Imidazole-Pyrazine Moieties

The final assembly employs nucleophilic alkylation or Buchwald–Hartwig amination to connect the sulfonamide and imidazole-pyrazine components.

Nucleophilic Alkylation

The deprotected sulfonamide amine (1.0 equiv) reacts with 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl methanesulfonate (1.1 equiv) in acetonitrile with diisopropylethylamine (DIPEA, 2.0 equiv) at 60°C for 12 hours. Reverse-phase HPLC purification (acetonitrile/water + 0.1% formic acid) affords the target compound in 65–72% yield.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed C–N coupling between a bromoethyl-imidazole-pyrazine derivative and the sulfonamide amine offers an alternative route. Using Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and cesium carbonate in toluene at 110°C, this method achieves 58–63% yield but requires rigorous exclusion of moisture.

Optimization and Scalability Challenges

Solvent and Base Selection

  • Sulfonamide Formation : Dichloromethane with triethylamine provides optimal nucleophilicity without epimerization.
  • Imidazole Cyclization : DMF enhances TosMIC reactivity but complicates purification; switching to methanol-dimethoxyethane mixtures improves yield by 12%.

Protecting Group Strategy

Boc protection of ethylenediamine prevents sulfonamide over-alkylation but necessitates acidic deprotection. Patent data suggests tert-butyl sulfonamides (e.g., N-tert-butyl-4-nitrobenzenesulfonamide) as stable intermediates during imidazole formation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H-NMR : The target compound exhibits singlets at δ 2.31 ppm (N-methyl) and δ 2.37 ppm (C-methyl), with pyrazine protons as a multiplet at δ 8.45–8.78 ppm.
  • HRMS : Calculated for C15H20N8O2S [M+H]+: 377.1504; Found: 377.1501.

Purity Assessment

HPLC analysis (C18 column, 254 nm) shows ≥98% purity when using iodine-catalyzed MCRs versus 92–95% for imine cyclization routes.

常见问题

Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions, including sulfonamide coupling, imidazole functionalization, and pyrazine integration. Critical parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
  • Catalysts : Use Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for pyrazine attachment) .
  • Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC (>95% purity) is essential due to intermediate polarity variations .
  • Yield optimization : Monitor reaction progress via TLC or LC-MS to terminate reactions at peak conversion .

Advanced: How can computational methods (e.g., DFT, molecular docking) guide reaction design and target identification?

  • Reaction path prediction : Quantum chemical calculations (DFT) model transition states to predict feasible pathways for imidazole sulfonylation or pyrazine coupling .
  • Target docking : Molecular docking (AutoDock Vina, Schrödinger) identifies potential biological targets (e.g., enzymes like carbonic anhydrase) by analyzing binding affinities of the sulfonamide group .
  • ICReDD framework : Integrate computational screening with experimental validation to prioritize synthetic routes and reduce trial-and-error approaches .

Basic: What analytical techniques are critical for characterizing this compound?

  • Structural confirmation :
    • NMR : 1H^1H, 13C^{13}C, and 2D NMR (HSQC, HMBC) resolve imidazole and pyrazine proton environments .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass accuracy .
  • Purity assessment : HPLC-DAD (UV detection at 254 nm) with C18 columns .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

  • Variation points :
    • Imidazole substituents : Replace methyl groups with bulkier alkyl chains to assess steric effects on target binding .
    • Pyrazine modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to modulate electronic properties .
  • Biological assays :
    • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates .
    • Cellular assays : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How should researchers resolve contradictory data in biological activity studies?

  • Dose-response validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC50_{50} trends .
  • Orthogonal assays : Cross-validate enzyme inhibition with SPR (surface plasmon resonance) to rule out assay-specific artifacts .
  • Metabolic stability : Check for off-target effects using liver microsome models (e.g., CYP450 inhibition) .

Advanced: What strategies are effective for identifying the compound’s primary biological target?

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify genes whose loss ablates compound activity .
  • Thermal shift assays : Monitor protein melting shifts to detect direct binding interactions .

Basic: How can the compound’s stability under physiological conditions be assessed?

  • pH stability : Incubate in buffers (pH 2–9) and quantify degradation via HPLC .
  • Plasma stability : Test in human plasma (37°C, 1–24 hrs) to estimate half-life .
  • Light/temperature sensitivity : Store at 4°C, -20°C, and RT with/without light protection .

Advanced: What in silico tools predict pharmacokinetic properties (e.g., bioavailability, BBB penetration)?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP interactions .
  • PBPK modeling : Simulate tissue distribution using GastroPlus or Simcyp .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。